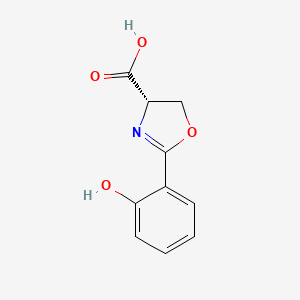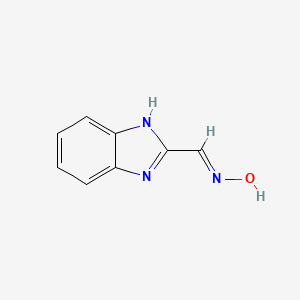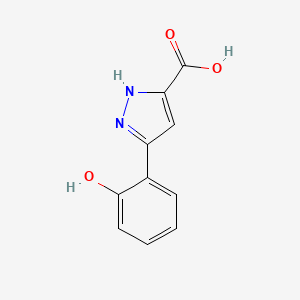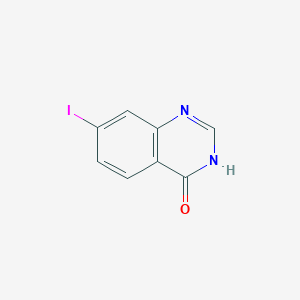
2-Acetyl-3-((4-fluorophenyl)amino)-N-phenylprop-2-enamide
説明
The compound is a derivative of 2-aminothiazole, which is a sulfur- and nitrogen-containing heterocyclic compound . These types of compounds are often used in drug development due to their various biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, are synthesized through the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
The compound likely contains a 2-aminothiazole scaffold, which is a characteristic structure in drug development . This scaffold is often modified with various substituents to enhance its biological activities .科学的研究の応用
Advanced Oxidation Processes in Environmental Cleanup
A review on the degradation of acetaminophen by advanced oxidation processes highlights the pathway, by-products, and biotoxicity of degradation products. Advanced oxidation processes (AOPs) are used to treat contaminants in water, demonstrating the utility of chemical compounds in environmental remediation and the importance of understanding their breakdown products and pathways (Qutob et al., 2022).
Synthesis and Application in Drug Development
Research on the practical synthesis of chemical intermediates like 2-Fluoro-4-bromobiphenyl underlines the significance of developing efficient synthetic routes for compounds used in pharmaceuticals. This work showcases the challenges and solutions in synthesizing complex molecules, relevant to the synthesis and application of 2-Acetyl-3-((4-fluorophenyl)amino)-N-phenylprop-2-enamide (Qiu et al., 2009).
Drug Interaction with Biological Molecules
Studies on copper(II) complexes with non-steroidal anti-inflammatory drugs explore interactions with biological molecules like DNA and proteins, indicating how small molecules can have diverse biological activities, potentially including 2-Acetyl-3-((4-fluorophenyl)amino)-N-phenylprop-2-enamide. Such research provides insights into drug design and the therapeutic potential of chemical compounds (Šimunková et al., 2019).
Therapeutic Potential in Disease Treatment
The therapeutic effects of chemical compounds such as 4-phenylbutyric acid in maintaining proteostasis highlight the potential of small molecules in treating diseases by modulating biological pathways. This area of research could be relevant to the applications of 2-Acetyl-3-((4-fluorophenyl)amino)-N-phenylprop-2-enamide in understanding and treating diseases (Kolb et al., 2015).
将来の方向性
作用機序
Mode of Action
It is known that the compound might be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
It is suggested that the compound might be involved in the suzuki–miyaura (sm) cross-coupling reactions , which conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
特性
IUPAC Name |
(Z)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-12(21)16(11-19-14-9-7-13(18)8-10-14)17(22)20-15-5-3-2-4-6-15/h2-11,21H,1H3,(H,20,22)/b16-12-,19-11? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXNXKUAKCHDAA-LWOWAQJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)F)C(=O)NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C=NC1=CC=C(C=C1)F)/C(=O)NC2=CC=CC=C2)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-((4-fluorophenyl)amino)-N-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)



![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)
![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)



![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)

![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)
